
SR-318
Overview
Description
SR-318 is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SR-318 typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions may include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production. The use of advanced purification methods like chromatography and crystallization ensures the final product meets the required specifications .
Chemical Reactions Analysis
Enzyme Inhibition Reactions
SR-318 selectively binds to the ATP-binding pocket of p38α/β kinases, forming a competitive inhibition mechanism. Key parameters include:
Target Kinase | IC₅₀ (Cell-Based NanoBRET Assay) | Selectivity vs. Other Kinases |
---|---|---|
p38α | 3.7 nM | >800-fold over ZAK |
p38β | 10 nM | >300-fold over DDR1/2, KIT |
ZAK | 0.91 μM | — |
This selectivity is attributed to its molecular structure, which features a pyridone core and hydrophobic substituents that optimize binding affinity .
Mechanistic Basis of Inhibition
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Reaction Kinetics : Exhibits slow-binding, time-dependent inhibition consistent with induced-fit binding to p38α/β .
-
Structural Interactions :
LPS-Induced TNF-α Release in Human Whole Blood
This compound suppresses TNF-α production with an IC₅₀ of 283 nM , demonstrating efficacy in physiological matrices despite plasma protein binding .
Assay Type | IC₅₀ | Experimental Conditions |
---|---|---|
Whole Blood | 283 nM | LPS stimulation (10 ng/mL) |
Radiometric | 5/39 nM | p38α/p38β, ATP = 10 μM |
Selectivity Profiling
This compound shows minimal off-target reactivity at concentrations ≤1 μM:
Non-Target Kinase | Inhibition at 100 nM |
---|---|
DDR1 | <10% |
RSK4 | <5% |
MYLK4 | <5% |
This specificity is critical for avoiding unintended modulation of unrelated signaling pathways .
Supporting Methodologies
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NanoBRET Assays : Validated target engagement in live cells .
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Radiometric Kinase Assays : Confirmed ATP-competitive inhibition kinetics .
Negative Control Comparisons
The structurally analogous compound SR-321 (inactive control) shows no inhibition at concentrations up to 10 μM, confirming this compound's activity is target-specific .
Scientific Research Applications
Chemical Properties and Mechanism of Action
SR-318 exhibits exquisite selectivity for p38 mitogen-activated protein kinases (p38 MAPK), specifically the p38α and p38β isoforms. At a concentration of 100 nM, it achieves 90% inhibition of these kinases, while showing minimal activity against other kinases at this concentration . This selectivity is crucial for reducing off-target effects in therapeutic applications.
Therapeutic Applications
The primary therapeutic applications of this compound are in the fields of anti-inflammatory and anticancer research. The following sections detail these applications:
Anti-inflammatory Applications
- Mechanism : this compound inhibits p38 MAPK, which plays a significant role in inflammatory responses. By blocking this pathway, this compound can reduce the synthesis of pro-inflammatory cytokines such as TNFα.
- Case Study : In studies involving lipopolysaccharide (LPS)-induced inflammation models, this compound demonstrated a significant reduction in TNFα release, indicating its potential as an anti-inflammatory agent .
Anticancer Applications
- Mechanism : The inhibition of p38 MAPK by this compound is also relevant in cancer biology, where this pathway is often upregulated. By targeting this kinase, this compound may induce apoptosis in cancer cells.
- Case Study : A series of experiments showed that derivatives of this compound exhibited potent cytotoxicity against various human cancer cell lines, including K562 and A549, with IC50 values in the low micromolar range .
Pharmacokinetics and Bioavailability
While initial assays demonstrate promising activity for this compound in vitro, further pharmacokinetic studies are necessary to evaluate its bioavailability and efficacy in vivo. Preliminary data suggest that this compound maintains reasonable potency even in whole blood assays, with an IC50 value of 240 nM .
Data Table: Summary of this compound Applications
Application Type | Mechanism of Action | Key Findings |
---|---|---|
Anti-inflammatory | p38 MAPK inhibition | Reduced TNFα release in LPS-induced models |
Anticancer | Induces apoptosis via p38 MAPK pathway | Potent cytotoxicity against multiple cancer cell lines |
Mechanism of Action
The mechanism of action of SR-318 involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-amino-1-phenylpyrazole-4-carboxamide: Shares the pyrazole core but lacks the cyclohexylpropylcarbamoyl group.
N-phenylpyrazole-4-carboxamide: Similar structure but without the amino group.
Cyclohexylpropylcarbamoyl derivatives: Compounds with similar side chains but different core structures.
Uniqueness
SR-318 is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
SR-318 is a potent and selective inhibitor of the p38 mitogen-activated protein kinases (MAPKs), specifically targeting p38α and p38β. Its biological activity has been characterized through various studies, revealing its potential therapeutic applications in inflammation and other diseases.
Chemical Structure : this compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. The compound exhibits a unique structure that allows it to effectively inhibit the activity of specific kinases involved in inflammatory pathways.
Mechanism of Action : this compound functions as a Type II inhibitor, meaning it binds to an allosteric site on the kinase, altering its conformation and inhibiting its activity. This mechanism is particularly important for p38 MAPK, which plays a critical role in cellular responses to stress and inflammation.
Potency and Selectivity
This compound has demonstrated remarkable potency with IC50 values reported as follows:
- p38α : 5 nM
- p38β : 32 nM
- p38α/β : 6.11 µM
These values indicate that this compound is highly selective for p38 MAPKs compared to a broader panel of kinases, making it a valuable tool for studying the roles of these kinases in various biological processes .
In Vitro Validations
In vitro assays have confirmed the efficacy of this compound in inhibiting p38 MAPK activity. The compound has been shown to reduce TNF-alpha production in macrophages, highlighting its anti-inflammatory potential. Notably, at a concentration of 100 nM, this compound achieves approximately 90% inhibition of p38α/β without significant effects on other kinases .
In Vivo Data
While no comprehensive in vivo studies have been published as of now, preliminary data suggest that this compound may exhibit utility in vivo due to its activity in whole blood assays. The compound's potency shifts in plasma indicate that it could be effective in high serum environments, warranting further pharmacokinetic studies to explore its therapeutic potential .
Case Studies and Applications
Research surrounding this compound has focused on its implications for treating inflammatory diseases. For instance:
- Inflammatory Disorders : Studies have indicated that inhibiting p38 MAPK can lead to decreased inflammation and improved outcomes in models of arthritis and other inflammatory conditions.
- Cancer Research : Given the role of p38 MAPK in tumorigenesis, this compound may also serve as a candidate for cancer therapy by targeting pathways involved in cell proliferation and survival.
Data Summary Table
Property | Value |
---|---|
Target Kinases | p38α, p38β |
IC50 (p38α) | 5 nM |
IC50 (p38β) | 32 nM |
IC50 (p38α/β) | 6.11 µM |
Selectivity | High (compared to 468 kinases) |
Properties
IUPAC Name |
5-amino-N-[[4-(3-cyclohexylpropylcarbamoyl)phenyl]methyl]-1-phenylpyrazole-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N5O2/c28-25-24(19-31-32(25)23-11-5-2-6-12-23)27(34)30-18-21-13-15-22(16-14-21)26(33)29-17-7-10-20-8-3-1-4-9-20/h2,5-6,11-16,19-20H,1,3-4,7-10,17-18,28H2,(H,29,33)(H,30,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNUFFCHRIWTRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCNC(=O)C2=CC=C(C=C2)CNC(=O)C3=C(N(N=C3)C4=CC=CC=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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